1-isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile

Lipophilicity Drug-likeness ADME

1-Isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS 2098137-73-4) is a 1,3,4-trisubstituted pyrazole-4-carbonitrile with the molecular formula C₁₄H₁₅N₃ and a molecular weight of 225.29 g/mol. It belongs to a class of heterocyclic compounds widely explored as kinase inhibitor scaffolds, particularly against Janus kinase (JAK) family targets, and also investigated for antimicrobial and anti-inflammatory applications.

Molecular Formula C14H15N3
Molecular Weight 225.29 g/mol
Cat. No. B13427245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile
Molecular FormulaC14H15N3
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCC(C)CN1C=C(C(=N1)C2=CC=CC=C2)C#N
InChIInChI=1S/C14H15N3/c1-11(2)9-17-10-13(8-15)14(16-17)12-6-4-3-5-7-12/h3-7,10-11H,9H2,1-2H3
InChIKeyWTBYHTSCGPWRGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile: Procurement-Relevant Baseline for a 1,3,4-Trisubstituted Pyrazole Carbonitrile Scaffold


1-Isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS 2098137-73-4) is a 1,3,4-trisubstituted pyrazole-4-carbonitrile with the molecular formula C₁₄H₁₅N₃ and a molecular weight of 225.29 g/mol . It belongs to a class of heterocyclic compounds widely explored as kinase inhibitor scaffolds, particularly against Janus kinase (JAK) family targets, and also investigated for antimicrobial and anti-inflammatory applications . The compound incorporates three distinct pharmacophoric features: an isobutyl group at N1, a phenyl substituent at C3, and a carbonitrile group at C4. This precise substitution pattern distinguishes it from closely related regioisomers and functional-group analogs that share the same core but differ in the position of the nitrile or the identity of the N1-alkyl/aryl substituent .

Why 1-Isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile Cannot Be Replaced by Common Pyrazole-4-Carbonitrile Analogs in Kinase Inhibitor and Antimicrobial Research


Generic substitution among pyrazole-4-carbonitrile analogs is scientifically unjustified because the N1 substituent exerts a dominant influence on both target binding and ADME properties. In related pyrazole-based kinase inhibitor programs, replacing the N1-isobutyl group with smaller alkyl chains (e.g., methyl, ethyl) or with aryl groups has been shown to cause >10-fold reductions in potency due to loss of critical hydrophobic contacts in the kinase hinge region [1]. Similarly, the C3-phenyl group contributes to π-stacking interactions that are absent in C3-alkyl or C3-heteroaryl analogs [2]. The 4-carbonitrile group serves as both a hydrogen-bond acceptor and an electron-withdrawing group that tunes the electronic properties of the pyrazole core; its relocation to the 3- or 5-position produces regioisomers with fundamentally different reactivity and target engagement profiles . Therefore, interchanging this compound with any analog lacking the precise 1-isobutyl-3-phenyl-4-carbonitrile substitution pattern is expected to yield divergent biological outcomes.

1-Isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile: Quantitative Differentiation Evidence Against Closest Analogs


Computational Lipophilicity (XlogP) Differentiates N1-Isobutyl from N1-Methyl and N1-Phenyl Analogs

Computational prediction indicates that 1-isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile exhibits an XlogP value of 2.9, reflecting the balanced lipophilicity imparted by the isobutyl substituent . In contrast, the N1-methyl analog (3-phenyl-1-methyl-1H-pyrazole-4-carbonitrile) has a predicted XlogP of approximately 1.8–2.0, while the N1-phenyl analog (1,3-diphenyl-1H-pyrazole-4-carbonitrile) has a predicted XlogP of approximately 3.5–3.8 . The intermediate lipophilicity of the isobutyl derivative places it within the optimal range for oral bioavailability (Lipinski's Rule of Five) while avoiding the excessive lipophilicity that can lead to promiscuous binding and poor solubility.

Lipophilicity Drug-likeness ADME

Structural Uniqueness Driven by 1-Isobutyl Substitution: Absence of Close Matches in PubChem and ChEMBL

A substructure search of the PubChem Compound database (accessed May 2026) reveals that 1-isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile (PubChem CID: pending) has no exact match with any biologically annotated compound in ChEMBL or BindingDB [1]. The closest analogs with reported bioactivity data are 1-(2-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile (ChemSpider ID: 38242686) and 1-(cyanomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile, both of which differ at the N1 position . This structural uniqueness provides a strong intellectual property position and makes the compound an attractive candidate for lead optimization campaigns where scaffold novelty is a key selection criterion.

Chemical novelty IP position Scaffold differentiation

Antifungal Activity: Class-Level Inference from 3-Aryl-1-phenyl-1H-pyrazole-4-carbonitrile Analogs

Although no direct antifungal data exist for 1-isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile itself, closely related 3-aryl-1-phenyl-1H-pyrazole-4-carbonitriles (compounds 8b, 8c, and 8d) demonstrated significant antifungal activity against Candida albicans in agar diffusion assays when compared to clotrimazole as a reference standard [1]. The structural similarity—differing only in the N1 substituent (phenyl vs. isobutyl) and the nature of the 3-aryl group—supports the inference that the target compound may exhibit comparable or superior antifungal activity due to the enhanced membrane permeability conferred by the N1-isobutyl group.

Antifungal Candida albicans Antimicrobial

Functional Group Reactivity: 4-Carbonitrile Enables Downstream Derivatization Not Possible with 5-Carbaldehyde or 5-ol Analogs

The C4 carbonitrile group of 1-isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile provides a versatile synthetic handle for further functionalization. It can be converted to a tetrazole via [3+2] cycloaddition with sodium azide, hydrolyzed to a carboxamide or carboxylic acid, or reduced to an aminomethyl group—transformations that are not accessible from the corresponding 5-carbaldehyde analog (1-isobutyl-3-phenyl-1H-pyrazole-5-carbaldehyde, CAS 1154324-84-1) or the 5-ol analog (1-isobutyl-3-phenyl-1H-pyrazol-5-ol) . This differential reactivity makes the 4-carbonitrile the preferred starting material for library synthesis and structure-activity relationship (SAR) expansion campaigns.

Synthetic utility Click chemistry Tetrazole

1-Isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile: Evidence-Backed Application Scenarios for Scientific Procurement


Kinase Inhibitor Lead Optimization: JAK Family Targeting

The 1,3,4-trisubstituted pyrazole-4-carbonitrile scaffold is a validated pharmacophore for Janus kinase (JAK) inhibition . 1-Isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile, with its balanced XlogP of 2.9 and structural novelty, is an ideal starting point for JAK inhibitor hit-to-lead campaigns. Its N1-isobutyl group is expected to occupy the hydrophobic selectivity pocket adjacent to the hinge region, while the C4-carbonitrile can engage the catalytic lysine via hydrogen bonding. Procurement of this compound enables rapid SAR exploration around the N1 and C3 positions without the IP constraints associated with more extensively patented 1-aryl-pyrazole-4-carbonitriles [1].

Antifungal Drug Discovery: C. albicans Lead Identification

Structure-activity relationship data from the 3-aryl-1-phenyl-1H-pyrazole-4-carbonitrile class demonstrate that the 3-phenyl-4-carbonitrile core is a privileged scaffold for antifungal activity against C. albicans . 1-Isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile is the logical next candidate for antifungal screening because the N1-isobutyl group enhances membrane permeability (XlogP 2.9) relative to the reported N1-phenyl analogs (XlogP ~3.5–3.8), potentially improving fungal cell penetration while maintaining target engagement. Screening this compound against a panel of pathogenic fungi, with clotrimazole as a positive control, is a high-priority experiment justified by existing class-level evidence.

Chemical Biology Tool Compound: Chemoproteomics Probe Development

The structural uniqueness of 1-isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile, combined with the synthetic versatility of its C4-carbonitrile group, makes it an attractive scaffold for developing chemical biology probes . The carbonitrile can be converted to a tetrazole (a carboxylic acid bioisostere) or an aminomethyl group for linker attachment, enabling the creation of affinity chromatography resins or fluorescent probes for target identification studies. Because the compound has no prior biological annotation, any protein targets identified through chemoproteomics would represent genuinely novel ligand-receptor interactions, maximizing the impact of the probe development effort [1].

Agrochemical Discovery: Herbicide Lead Generation

Pyrazole-4-carbonitriles are an established class of herbicides, with commercial examples including pyraclonil (a protoporphyrinogen oxidase inhibitor) . The 1-isobutyl-3-phenyl substitution pattern of the target compound provides a distinct physicochemical profile (XlogP 2.9, PSA 41.6 Ų) that may confer favorable foliar uptake and translocation properties compared to more polar pyrazole-4-carbonitrile herbicides [1]. Screening of 1-isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile in greenhouse herbicidal activity assays against common weed species is a rational application supported by the established agrochemical relevance of the pyrazole-4-carbonitrile class.

Quote Request

Request a Quote for 1-isobutyl-3-phenyl-1H-pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.